An In-Depth Technical Guide to 6-Chloro-9-ethyl-8-iodo-9H-purine
An In-Depth Technical Guide to 6-Chloro-9-ethyl-8-iodo-9H-purine
Introduction: Situating a Novel Purine Scaffold in Modern Drug Discovery
The purine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, from endogenous signaling molecules like adenosine and guanine to blockbuster drugs.[1][2] The strategic functionalization of this privileged scaffold allows for the fine-tuning of physicochemical and pharmacological properties. This guide focuses on the specific trisubstituted purine derivative, 6-Chloro-9-ethyl-8-iodo-9H-purine , a compound poised for exploration in various therapeutic areas.
The inclusion of halogen atoms, particularly chlorine and iodine, is a well-established strategy in drug design. Chlorine can modulate a molecule's lipophilicity, metabolic stability, and electronic properties, often enhancing binding affinity and cell permeability.[3][4][5][6] The iodo group at the C8 position is particularly noteworthy; it serves not only as a bulky, lipophilic substituent capable of forming potent halogen bonds but also as a versatile synthetic handle for further elaboration via cross-coupling reactions. The N9-ethyl group provides a stable, moderately lipophilic anchor, preventing the formation of tautomers and ensuring consistent biological interactions.[7]
This document provides a comprehensive overview of the core physicochemical properties, a plausible synthetic route, detailed analytical protocols, and the prospective utility of 6-Chloro-9-ethyl-8-iodo-9H-purine, offering a foundational resource for its application in research and development.
Core Physicochemical and Computational Data
A thorough understanding of a compound's fundamental properties is critical for its effective use in experimental settings. The following table summarizes the key calculated and known properties of 6-Chloro-9-ethyl-8-iodo-9H-purine.
| Property | Value | Source / Method |
| CAS Number | 1610703-69-9 | [8] |
| Molecular Formula | C₇H₆ClIN₄ | Calculated[8] |
| Molecular Weight | 308.51 g/mol | Calculated[8] |
| Appearance | Predicted: White to light yellow solid | Inferred from related purines[9] |
| Solubility | Predicted: Soluble in DMSO and DMF; poorly soluble in water | Inferred from related purines[1][10] |
| Topological Polar Surface Area (TPSA) | 43.6 Ų | Computational[8] |
| LogP (Octanol/Water Partition Coeff.) | 2.1042 | Computational[8] |
| Hydrogen Bond Donors | 0 | Computational[8][11] |
| Hydrogen Bond Acceptors | 4 | Computational[8] |
| Rotatable Bonds | 1 | Computational[8] |
Synthesis and Purification: A Strategic Approach
While specific literature on the synthesis of 6-Chloro-9-ethyl-8-iodo-9H-purine is scarce, a robust and logical pathway can be proposed based on established purine chemistry. The key transformation is the regioselective iodination of the C8 position, a site that is susceptible to deprotonation.
Proposed Synthetic Pathway
The proposed synthesis begins with the commercially available 6-Chloro-9-ethyl-9H-purine and proceeds via direct C8 iodination.
Caption: Proposed synthetic workflow for 6-Chloro-9-ethyl-8-iodo-9H-purine.
Detailed Experimental Protocol (Self-Validating System)
This protocol is designed to ensure high yield and purity, with in-process checks for reaction completion.
Materials:
-
6-Chloro-9-ethyl-9H-purine (1 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) (1.1 equivalents)
-
Iodine (I₂) (1.2 equivalents)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve 6-Chloro-9-ethyl-9H-purine in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is crucial to control the exothermic deprotonation and prevent side reactions or degradation of the purine ring.
-
Slowly add n-BuLi or LDA dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour. Self-Validation: A small aliquot can be quenched with D₂O and analyzed by ¹H NMR or MS to confirm successful deprotonation at C8 (disappearance of the C8-H signal and an increase in mass by 1 Da).
-
Iodination: Dissolve iodine (I₂) in anhydrous THF and add it dropwise to the reaction mixture at -78 °C. The dark color of iodine should dissipate upon addition.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.
-
Workup and Extraction:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add EtOAc.
-
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to remove excess iodine), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent. Trustworthiness: The purity of collected fractions should be monitored by Thin Layer Chromatography (TLC) to ensure proper separation from starting material and impurities.
Structural Characterization and Analytical Workflows
Accurate characterization is non-negotiable for confirming the identity and purity of the synthesized compound. A standard suite of spectroscopic techniques should be employed.
Caption: A generalized workflow for the purification and analysis of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR is the most powerful tool for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework.
-
Protocol:
-
Prepare a sample by dissolving ~5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Expertise: DMSO-d₆ is often preferred for purine analogs due to its superior solvating power[10].
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
-
Expected ¹H NMR Results (in CDCl₃):
-
~8.4-8.6 ppm (singlet, 1H): Aromatic proton at the C2 position. This is the only remaining proton on the purine core.
-
~4.3-4.5 ppm (quartet, 2H): Methylene protons (-CH₂-) of the ethyl group, coupled to the methyl protons.
-
~1.5-1.7 ppm (triplet, 3H): Methyl protons (-CH₃) of the ethyl group, coupled to the methylene protons.
-
-
Expected ¹³C NMR Results: Signals corresponding to the seven unique carbon atoms, with characteristic shifts for carbons attached to chlorine and iodine.
Mass Spectrometry (MS)
-
Rationale: MS provides the exact molecular weight and elemental composition, confirming the molecular formula.
-
Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source.
-
-
Expected Results:
-
A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of 308.9999.
-
A characteristic isotopic pattern for a molecule containing one chlorine atom ([M+2] peak approximately one-third the intensity of the [M] peak).
-
Reactivity, Stability, and Handling
-
Chemical Reactivity: The 6-chloro substituent is a key reactive site, susceptible to nucleophilic aromatic substitution (SₙAr) with amines, thiols, and alcohols. This allows for the rapid generation of a library of derivatives from a single intermediate. The 8-iodo group is an excellent substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of aryl, alkyl, or alkynyl groups.
-
Storage and Stability: Based on supplier data for similar compounds, 6-Chloro-9-ethyl-8-iodo-9H-purine should be stored at -20°C in a tightly sealed container, protected from moisture and light to prevent degradation.[8]
-
Safety and Handling: The compound is classified as harmful if swallowed (H302).[8] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or chemical fume hood.[10]
Potential Applications in Drug Discovery
Substituted purines are well-documented inhibitors of various enzymes, particularly protein kinases, which are often dysregulated in diseases like cancer.[1][10] The structural features of 6-Chloro-9-ethyl-8-iodo-9H-purine make it a promising scaffold for kinase inhibitor design.
-
Mechanism of Action Hypothesis: The purine core can mimic the adenine ring of ATP, competing for the enzyme's binding site. The C6 and C8 substituents can then be tailored to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity. The iodine atom can act as a powerful halogen bond donor, forming a strong, directional interaction with an electron-rich atom (like a backbone carbonyl oxygen) in the kinase hinge region.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by the title compound.
References
-
PubChem. (n.d.). 6-chloro-9-methyl-9H-purine. National Center for Biotechnology Information. Available at: [Link]
-
Li, W., et al. (2011). 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Temple, C., et al. (1981). Synthesis of Some Glycoside Analogs and Related Compounds From 9-amino-6-(methylthio)-9H-purine. Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. (n.d.). 6-Chloro-8-iodo-9-methyl-purine. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2015). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. ResearchGate. Available at: [Link]
-
Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]
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Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]
-
Xu, Z., et al. (2022). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. Available at: [Link]
-
Xu, Z., et al. (2022). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (2015). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
ChemSrc. (n.d.). 6-Chloro-9-ethyl-8-iodo-9H-purine. ChemSrc. Available at: [Link]
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